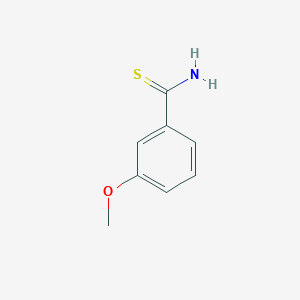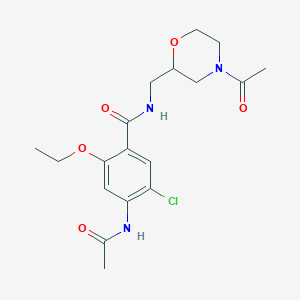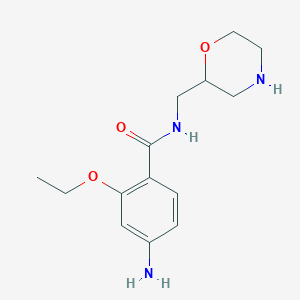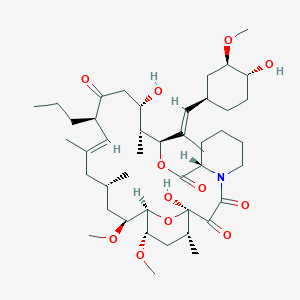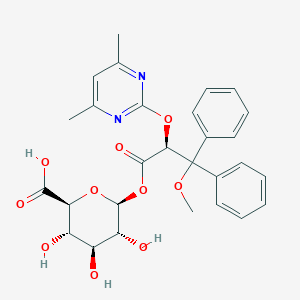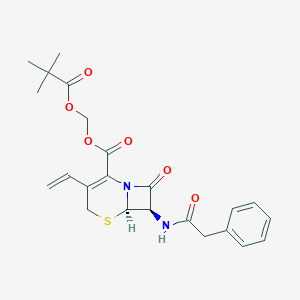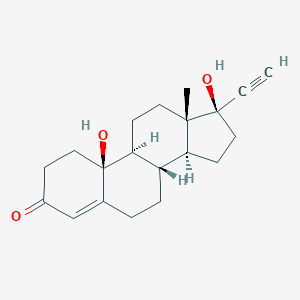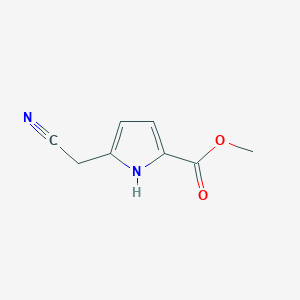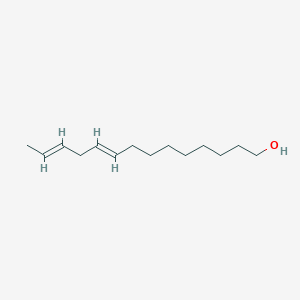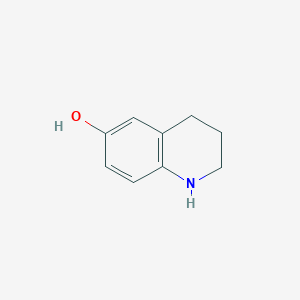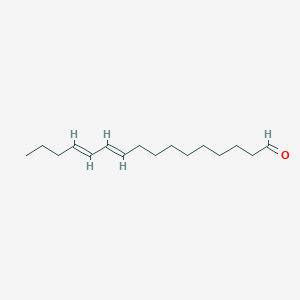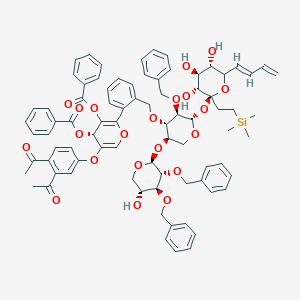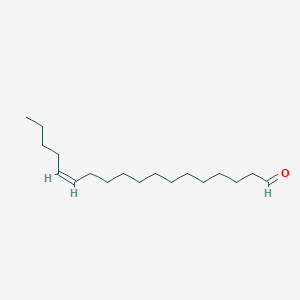
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD).
生化和生理效应
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to enhance the activity of antioxidant enzymes, such as SOD, and to inhibit the production of ROS. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize using the specific method described above. However, one of the limitations of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and to monitor its effects carefully.
未来方向
There are several future directions for the study of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI). One potential area of research is its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, and it has potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
合成方法
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method that involves the reaction of L-proline with ethyl 4-bromobutyrate, followed by a reduction reaction using sodium borohydride. The resulting product is then treated with hydrochloric acid to yield D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in high purity.
科学研究应用
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been demonstrated to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
142824-25-7 |
|---|---|
产品名称 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI 键 |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
手性 SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
规范 SMILES |
CCOC(=O)C1(CC(CN1)O)C |
同义词 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



